molecular formula C11H11NO3 B2894609 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid CAS No. 1158787-40-6

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2894609
CAS No.: 1158787-40-6
M. Wt: 205.213
InChI Key: OKJRMUCGQPFVFL-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical and Chemical Properties Analysis

This compound is a white solid that is stable at room temperature. It is soluble in water and has a slightly acidic nature. The compound is stable in air but may decompose under light exposure .

Scientific Research Applications

Synthesis and Derivatives

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid is a compound of interest in the synthesis of novel molecules with potential biological activities. Its derivatives have been explored in various chemical reactions and studies to develop new pharmacologically active compounds and to understand their mechanisms.

  • Novel Indole-Benzimidazole Derivatives : Indole carboxylic acids, including related structures to this compound, were used to synthesize indole-benzimidazole derivatives. These compounds have been explored for their potential applications in medicinal chemistry and chemical research due to their unique structural properties (Wang et al., 2016).

  • Rh(III)-Catalyzed Selective Coupling : Research on the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids showcased the mild and efficient formation of diverse products. This study highlights the compound's role in facilitating selective C-C and C-C/C-N bond formation, suggesting its utility in developing complex organic molecules (Zheng et al., 2014).

  • Antioxidant and Cytotoxicity Properties : Derivatives of 6-methoxytetrahydro-β-carbolines, structurally related to this compound, were investigated for their in vitro antioxidant and cytotoxicity properties. These findings contribute to understanding the potential therapeutic applications of such compounds (Goh et al., 2015).

  • Spectroscopic and Computational Studies : The compound methyl 5-methoxy-1H-indole-2-carboxylate, a derivative, was characterized through spectroscopic and computational studies. This research provides insights into the electronic and structural attributes that could be beneficial for designing molecules with desired properties (Almutairi et al., 2017).

Safety and Hazards

While specific safety and hazard information for 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid is not available from the searched resources, it’s important to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas when handling similar chemical compounds .

Future Directions

Indole derivatives, including 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid, continue to attract interest due to their significant roles in natural products and drugs. Future research may focus on novel methods of synthesis and exploring their potential applications in treating various disorders .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s biological activities .

Result of Action

It’s known that indole derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid. For instance, one study demonstrated potential antifungal activity of a similar compound in the presence of various surfactants, detergents, and enzymes . Additionally, optimal conditions for the production of a similar compound were found to be a starch concentration of 5 g/L, peptone concentration of 5 g/L, agitation rate of 150 rpm, pH 6, and temperature of 40 °C .

Properties

IUPAC Name

6-methoxy-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-7(15-2)4-9-8(6)5-10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJRMUCGQPFVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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